molecular formula C11H15NO3 B14495353 2-[(E)-Benzylideneamino]-2-(hydroxymethyl)propane-1,3-diol CAS No. 64160-42-5

2-[(E)-Benzylideneamino]-2-(hydroxymethyl)propane-1,3-diol

Cat. No.: B14495353
CAS No.: 64160-42-5
M. Wt: 209.24 g/mol
InChI Key: CPBSDKSWEAZWNP-UHFFFAOYSA-N
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Description

2-[(E)-Benzylideneamino]-2-(hydroxymethyl)propane-1,3-diol is an organic compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes both an amino group and a hydroxymethyl group, making it versatile in chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-Benzylideneamino]-2-(hydroxymethyl)propane-1,3-diol typically involves the condensation of benzaldehyde with 2-amino-2-(hydroxymethyl)propane-1,3-diol. The reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-Benzylideneamino]-2-(hydroxymethyl)propane-1,3-diol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imine bond can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-[(E)-Benzylideneamino]-2-(hydroxymethyl)propane-1,3-diol has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(E)-Benzylideneamino]-2-(hydroxymethyl)propane-1,3-diol involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can influence enzymatic activities and biochemical pathways. Its imine group allows it to act as a nucleophile or electrophile in different reactions, thereby modulating its biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

    Pentaerythritol: An organic compound with a similar hydroxymethyl group but lacks the imine functionality.

    Tris(hydroxymethyl)aminomethane:

Uniqueness

2-[(E)-Benzylideneamino]-2-(hydroxymethyl)propane-1,3-diol is unique due to its combination of an imine and hydroxymethyl group, which provides it with distinct reactivity and versatility in various applications compared to its similar counterparts.

Properties

CAS No.

64160-42-5

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2-(benzylideneamino)-2-(hydroxymethyl)propane-1,3-diol

InChI

InChI=1S/C11H15NO3/c13-7-11(8-14,9-15)12-6-10-4-2-1-3-5-10/h1-6,13-15H,7-9H2

InChI Key

CPBSDKSWEAZWNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NC(CO)(CO)CO

Origin of Product

United States

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